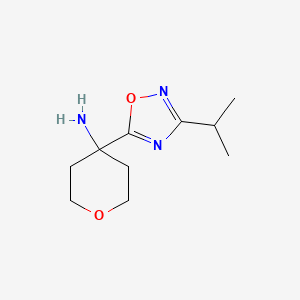

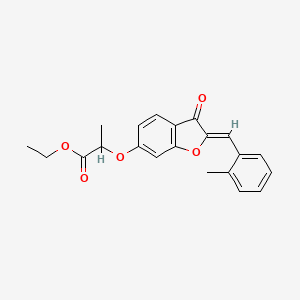

![molecular formula C26H25N3O4S2 B2647631 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361170-70-9](/img/structure/B2647631.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a 2,6-dimethylmorpholino group. Benzamides and benzo[d]thiazoles are both important structures in medicinal chemistry, often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzamide, benzo[d]thiazole, and dimethylmorpholino groups. For example, the benzo[d]thiazole could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Anticonvulsant Potential

Research has demonstrated the synthesis of benzothiazole coupled sulfonamide derivatives, emphasizing their anticonvulsant properties. One study synthesized compounds by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides, identifying compounds with potent anticonvulsant activity in mice models. The most notable compound displayed significant interactions with nicotinic acetylcholine ion gated receptors, highlighting its potential in treating seizures (Khokra et al., 2019).

Antimicrobial and Anticancer Activities

Compounds containing benzothiazole and sulfonamide moieties have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities. These studies have synthesized diverse derivatives, showing promising biological activities due to their structural features. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were explored for their broad pharmacological properties (Patel et al., 2009). Additionally, some benzothiazole derivatives demonstrated significant antiproliferative activities against cancer cell lines, underscoring their potential as anticancer agents (Mert et al., 2014).

Antiviral Properties

Recent studies have also explored the antiviral capabilities of quinazolinone derivatives, showcasing their potential against various respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their effectiveness against influenza A and other significant viruses, with some compounds showing inhibitory concentrations effective against avian influenza (Selvam et al., 2007).

Electrophysiological Activity

Furthermore, N-substituted-4-(1H-imidazol-1-yl)benzamides, including structures related to the chemical of interest, were investigated for their selective class III electrophysiological activity. These compounds offer insights into developing new therapeutic agents targeting cardiac arrhythmias by modulating ion channels, demonstrating the versatility of this chemical scaffold in addressing diverse health conditions (Morgan et al., 1990).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-12-10-19(11-13-22)25(30)27-21-7-5-6-20(14-21)26-28-23-8-3-4-9-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPSJNGCNZJOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

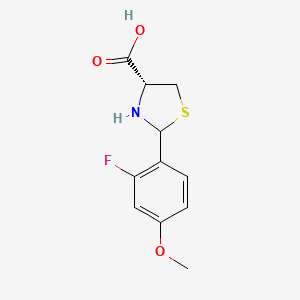

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

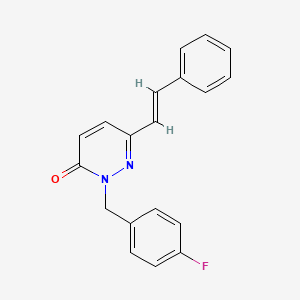

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

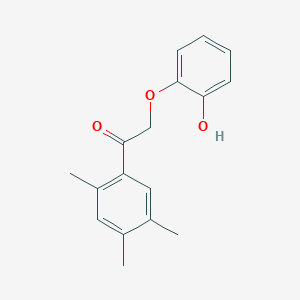

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)

![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)

![4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2647571.png)